Sphingosine

描述

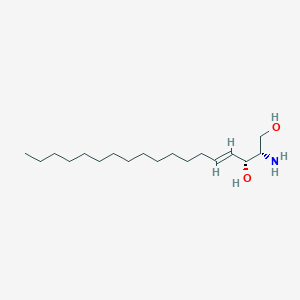

Sphingosine (2-amino-4-trans-octadecene-1,3-diol) is a foundational sphingolipid composed of an 18-carbon aliphatic chain with a trans double bond at position 4, an amino group at position 2, and hydroxyl groups at positions 1 and 3 . It serves as a critical structural component of cellular membranes and a precursor for bioactive metabolites like this compound 1-phosphate (S1P) and ceramide. This compound regulates cellular processes such as apoptosis, proliferation, and signal transduction, often through dynamic interconversion with its derivatives .

准备方法

Synthetic Routes and Reaction Conditions

Sphingosine is synthesized de novo in the endoplasmic reticulum through a series of enzymatic reactions. The process begins with the condensation of palmitoyl-CoA and serine, catalyzed by serine palmitoyltransferase, to form 3-ketosphinganine. This intermediate is then reduced to dihydrothis compound, which is subsequently desaturated to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as mammalian tissues, using lipid extraction methods. One common method is the modified Bligh and Dyer method, which partitions lipids into a binary mixture of chloroform and methanol . This is followed by reverse-phase ultrahigh-performance liquid chromatography (UHPLC) and mass spectrometry (MS) analysis to isolate and quantify this compound .

化学反应分析

Types of Reactions

Sphingosine undergoes various chemical reactions, including:

Phosphorylation: This compound can be phosphorylated by this compound kinases to form this compound-1-phosphate, a potent signaling lipid.

Oxidation and Reduction: This compound can be oxidized to form ceramides, which are involved in cell signaling and apoptosis.

Substitution: This compound can react with fatty acids to form complex sphingolipids, such as sphingomyelin.

Common Reagents and Conditions

Phosphorylation: This compound kinases and ATP are commonly used for phosphorylation reactions.

Oxidation: Enzymes such as ceramide synthase are involved in the oxidation of this compound to ceramides.

Substitution: Fatty acyl-CoA and specific enzymes are used for the formation of complex sphingolipids.

Major Products

This compound-1-phosphate: Formed through phosphorylation and involved in various signaling pathways.

Ceramides: Formed through oxidation and play a role in cell apoptosis and signaling.

Sphingomyelin: A complex sphingolipid formed through substitution reactions.

科学研究应用

Antimicrobial Properties

Sphingosine exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.

- Mechanism of Action : this compound disrupts bacterial membranes, leading to cell death. Studies have shown that it permeabilizes bacterial membranes, which is critical for its bactericidal effects against both Gram-positive and Gram-negative bacteria .

- Clinical Implications : In cystic fibrosis (CF) models, inhalation of this compound has been demonstrated to normalize reduced this compound levels in airway epithelial cells, significantly reducing susceptibility to infections like Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Specific Pathogens | Efficacy Observed |

|---|---|---|

| Bacteria | Pseudomonas aeruginosa, E. coli, S. aureus | Membrane disruption and cell death |

| Viruses | SARS-CoV-2, Herpes Simplex Virus | Inhibition of viral entry and replication |

| Fungi | Various fungal pathogens | Antifungal activity noted |

Role in Cell Signaling

This compound functions as a second messenger in various cellular processes, including cell proliferation and apoptosis.

- Cell Proliferation : this compound is involved in regulating cell growth by acting as a signaling molecule that can promote or inhibit cell cycle progression depending on its concentration .

- Apoptosis Induction : High levels of this compound have been associated with the induction of apoptosis, making it a potential target for cancer therapies aimed at controlling tumor growth .

Therapeutic Applications in Cancer

The pro-apoptotic properties of this compound have garnered interest in cancer research.

- Cancer Treatment : this compound's ability to induce apoptosis has led to investigations into its use as an adjunct therapy in cancer treatment. By promoting programmed cell death in malignant cells, this compound may enhance the efficacy of existing chemotherapeutics .

- Research Findings : Studies have indicated that this compound can sensitize cancer cells to chemotherapy by modulating apoptotic pathways .

Implications in Age-Related Diseases

Recent research highlights the significance of this compound-1-phosphate (S1P), a metabolite of this compound, in age-related health issues.

- Neuroprotection : S1P has been identified as having neuroprotective effects that may mitigate neurodegenerative diseases associated with aging .

- Cardiovascular Health : The modulation of S1P signaling pathways is being explored for its potential benefits in cardiovascular diseases, emphasizing the need for further research into its therapeutic applications .

Case Studies and Research Insights

Numerous studies underscore the multifaceted roles of this compound:

作用机制

Sphingosine exerts its effects primarily through its conversion to this compound-1-phosphate by this compound kinases. This compound-1-phosphate acts as a ligand for specific G protein-coupled receptors, initiating signaling cascades that regulate various cellular processes, including cell migration, angiogenesis, and immune cell trafficking . This compound also induces apoptosis by affecting the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases .

相似化合物的比较

Comparison with Structurally Similar Compounds

Sphinganine (Dihydrosphingosine)

- Structure: Saturated analog of this compound, lacking the C4–C5 double bond (2-amino-1,3-octadecanediol) .

- Function: Less bioactive than this compound but serves as a precursor for ceramide synthesis.

- Research Findings :

Phytothis compound

- Structure: Contains an additional hydroxyl group at position 4 (1,3,4-trihydroxy-2-aminooctadecane) .

- Function : Predominant in yeast and plants, it enhances skin barrier function in cosmetics. Unlike this compound, phytothis compound exhibits antimicrobial and anti-inflammatory activity .

- Research Findings :

This compound 1-Phosphate (S1P)

- Structure: Phosphorylated derivative of this compound (2-amino-4-trans-octadecene-1,3-diol-1-phosphate) .

- Function : Promotes cell survival, angiogenesis, and immune cell trafficking via S1P receptors (S1PR1–5). Contrasts with this compound, which induces apoptosis at similar concentrations .

- Research Findings :

Functional Comparison with Other Sphingolipids

Ceramide

- Structure : N-acylated this compound with a fatty acid chain .

- Function : Central pro-apoptotic molecule; ceramide synthase converts this compound to ceramide, amplifying cell death signals .

- Research Findings :

Sphingomyelin

- Structure : Phosphocholine-bound ceramide .

- Function : Major membrane lipid; hydrolysis by sphingomyelinase yields ceramide and phosphorylcholine. Unlike this compound, sphingomyelin is metabolically inert until cleaved .

Key Research Insights and Contradictions

- Apoptotic Roles: While this compound is primarily pro-apoptotic, notes that S1P can also induce apoptosis in low-density cells, challenging the conventional rheostat model .

- Structural Analogs : 3-Deoxy-sphingosylphosphorylcholine analogs mimic this compound but lack the 3-OH group, altering membrane interaction and signaling .

生物活性

Sphingosine is a bioactive sphingolipid that plays crucial roles in various biological processes, including cell growth, differentiation, apoptosis, and immune response. This article aims to provide a comprehensive overview of the biological activities of this compound, highlighting its antimicrobial properties, signaling pathways, and involvement in disease mechanisms.

Structure and Properties

This compound is characterized by a long aliphatic chain with a polar 2-amino-1,3-diol terminus. Its structure allows it to participate in complex lipid signaling pathways and membrane dynamics. This compound can be phosphorylated by this compound kinases to form this compound-1-phosphate (S1P), a potent signaling molecule involved in various cellular functions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. Its mechanism of action primarily involves disrupting microbial membranes and inhibiting metabolic activity.

Table 1: Antimicrobial Activity of this compound Against Various Pathogens

This compound's bactericidal effect is influenced by pH levels; it maintains activity in neutral to slightly acidic environments but is less effective at alkaline pH. The positively charged amino group interacts with cardiolipin in bacterial membranes, facilitating its antimicrobial action .

Role in Immune Response

This compound is not only involved in direct antimicrobial activity but also plays a vital role in modulating immune responses. This compound-1-phosphate (S1P) acts as a signaling molecule that regulates lymphocyte migration and survival. It influences the proliferation and differentiation of immune cells through various G-protein-coupled receptors (S1PRs) on cell surfaces .

Case Study: this compound in Cystic Fibrosis

Research has demonstrated that this compound can prevent infections caused by Pseudomonas aeruginosa in cystic fibrosis models. In animal studies, this compound treatment led to reduced bacterial load and inflammation in the lungs, suggesting its potential therapeutic application for managing chronic infections associated with cystic fibrosis .

Cellular Signaling Pathways

This compound's biological effects are mediated through several signaling pathways:

- Apoptosis Regulation : this compound induces apoptosis by activating specific protein kinases and modulating mitochondrial functions.

- Cell Cycle Arrest : It has been shown to halt the cell cycle progression in various cell types, contributing to its role as an anti-cancer agent.

- Cytoskeletal Dynamics : this compound influences the actin cytoskeleton, affecting processes like endocytosis and cellular motility .

常见问题

Basic Research Questions

Q. What are the standard methods for quantifying sphingosine levels in mammalian cell cultures?

To quantify this compound, researchers typically employ liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., d17:1 this compound) to ensure accuracy. Sample preparation involves lipid extraction using organic solvents (e.g., methanol/chloroform), followed by separation via reverse-phase chromatography. Calibration curves with certified reference materials are critical for validation. Stability of this compound in solution requires storage at -20°C to prevent degradation .

Q. How should researchers handle this compound to ensure laboratory safety and compound stability?

this compound is hygroscopic and light-sensitive. Key precautions include:

- Using personal protective equipment (PPE) (gloves, goggles) to avoid skin/eye contact .

- Storing lyophilized this compound under inert gas (argon) at -20°C to prevent oxidation .

- Preparing fresh working solutions in ethanol or DMSO to minimize hydrolysis.

Q. What techniques validate the purity of synthetic this compound analogs?

Purity is assessed via nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for homogeneity (>99% purity), and mass spectrometry to verify molecular weight. Certificates of Analysis (CoA) from suppliers should include batch-specific data .

Advanced Research Questions

Q. How can experimental designs assess the role of this compound 1-phosphate (S1P) in cancer cell migration?

Advanced methodologies include:

- Boyden chamber assays to quantify chemotaxis toward S1P gradients.

- Pharmacological inhibition of S1P receptors (e.g., using FTY720 or anti-S1PR1 antibodies) to block signaling .

- Western blotting to monitor downstream effectors (e.g., ERK phosphorylation) .

- CRISPR/Cas9 knockout of SPHK1/2 to dissect isoform-specific contributions .

Q. What strategies differentiate this compound kinase isoforms (SPHK1/SPHK2) in inflammatory responses?

- Use isoform-selective inhibitors (e.g., PF-543 for SPHK1, ABC294640 for SPHK2) in vitro .

- Measure This compound-1-phosphate (S1P) levels via LC-MS in knockout models.

- RNA interference (siRNA) to silence individual isoforms and assess cytokine profiles (e.g., TNF-α, IL-6) via ELISA .

Q. How can structural determinants of this compound-S1P receptor interactions be elucidated?

- Molecular docking simulations to predict binding sites on S1PR1-3.

- Site-directed mutagenesis of receptor residues (e.g., Arg120 in S1PR1) followed by calcium flux assays to test functional impacts .

- Fluorescence resonance energy transfer (FRET) to study real-time conformational changes in receptors .

Q. Methodological Frameworks for Hypothesis Testing

Q. What frameworks ensure rigor in formulating this compound-related hypotheses?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility: Ensure access to this compound analogs and validated assays (e.g., SPHK activity kits) .

- Novelty: Address gaps, such as this compound’s role in non-canonical autophagy pathways.

- Ethical compliance: Adhere to biosafety protocols for lipid handling .

Q. How to resolve contradictory data on this compound’s pro- vs. anti-apoptotic roles?

- Conduct dose-response studies to identify concentration-dependent effects.

- Use tissue-specific conditional knockout models to contextualize in vivo outcomes.

- Perform lipidomic profiling to correlate this compound levels with ceramide/S1P ratios, which dictate apoptotic thresholds .

Q. Data Reproducibility and Reporting

Q. What steps enhance reproducibility in this compound signaling studies?

- Detailed experimental protocols : Include lipid extraction methods, LC-MS parameters, and antibody validation data (e.g., lot numbers for anti-S1PR1) .

- Deposit raw data in repositories like MetaboLights or Figshare.

- Follow ARRIVE guidelines for in vivo studies, reporting strain-specific this compound baseline levels .

Q. How to address variability in this compound measurements across laboratories?

属性

Key on ui mechanism of action |

Sphingosine has been shown to act on various signaling pathways, including the sphingosine-1-phosphate receptor (S1PR) pathway, the protein kinase C pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in regulating cell proliferation, differentiation, migration, and apoptosis. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of immune cells. Biochemical and Physiological EffectsSphingosine has been found to have a wide range of effects on various physiological processes, including cell proliferation, differentiation, migration, and apoptosis. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. It has also been found to have a potential anti-cancer effect by inducing apoptosis of cancer cells. In Vivo In addition to in vitro studies, sphingosine has also been studied in vivo, which refers to research conducted in living organisms such as animals or humans. In vivo studies provide important information about the physiological effects of sphingosine and its potential therapeutic applications in living organisms. One example of in vivo research is the study of the effects of sphingosine on cancer. In vivo studies have shown that sphingosine can inhibit the growth of various types of cancer cells in animal models. Additionally, sphingosine has been found to have a synergistic effect when used in combination with other anti-cancer drugs, further highlighting its potential as a therapeutic agent for cancer. Another example of in vivo research is the study of the effects of sphingosine on cardiovascular disease. In vivo studies have shown that sphingosine can have beneficial effects on the cardiovascular system, such as reducing inflammation and improving endothelial function. These findings suggest that sphingosine may have potential as a therapeutic agent for cardiovascular disease. In summary, in vivo studies provide important information about the physiological effects of sphingosine and its potential therapeutic applications in living organisms. The results of in vivo research support the potential use of sphingosine as a therapeutic agent for cancer and cardiovascular disease, and suggest that it could have therapeutic potential in other diseases as well. In Vitro In addition to in vitro studies, sphingosine has also been studied in vivo, which refers to research conducted in living organisms such as animals or humans. In vivo studies provide important information about the physiological effects of sphingosine and its potential therapeutic applications in living organisms. One example of in vivo research is the study of the effects of sphingosine on cancer. In vivo studies have shown that sphingosine can inhibit the growth of various types of cancer cells in animal models. Additionally, sphingosine has been found to have a synergistic effect when used in combination with other anti-cancer drugs, further highlighting its potential as a therapeutic agent for cancer. Another example of in vivo research is the study of the effects of sphingosine on cardiovascular disease. In vivo studies have shown that sphingosine can have beneficial effects on the cardiovascular system, such as reducing inflammation and improving endothelial function. These findings suggest that sphingosine may have potential as a therapeutic agent for cardiovascular disease. In summary, in vivo studies provide important information about the physiological effects of sphingosine and its potential therapeutic applications in living organisms. The results of in vivo research support the potential use of sphingosine as a therapeutic agent for cancer and cardiovascular disease, and suggest that it could have therapeutic potential in other diseases as well. |

|---|---|

CAS 编号 |

123-78-4 |

分子式 |

C18H37NO2 |

分子量 |

299.5 g/mol |

IUPAC 名称 |

(E)-2-aminooctadec-4-ene-1,3-diol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+ |

InChI 键 |

WWUZIQQURGPMPG-CCEZHUSRSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

手性 SMILES |

CCCCCCCCCCCCC/C=C/C(C(CO)N)O |

规范 SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

外观 |

Unit:25 mgSolvent:nonePurity:98+%Physical solid |

熔点 |

81 °C |

Key on ui other cas no. |

2733-29-1 123-78-4 |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

2-Amino-4-octadecene-1,3-diol; trans-4-Sphingenine; Erythrosphingosine; (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol; (-)-Sphingosine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。